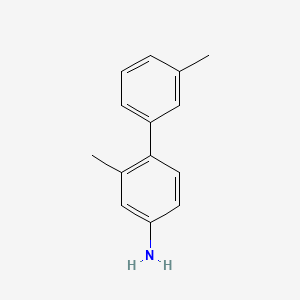
(1,1'-Biphenyl)-4-amine, 2,3'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-4-amine, 2,3’-dimethyl-: is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where the biphenyl core is substituted with an amine group at the 4-position and two methyl groups at the 2 and 3’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-4-amine, 2,3’-dimethyl- typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Reduction of Nitro Groups: The nitro groups are then reduced to amine groups using reducing agents such as iron powder and hydrochloric acid.
Methylation: The biphenyl amine is methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the methyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reducing agents may be used to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1,1’-Biphenyl)-4-amine, 2,3’-dimethyl- can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced further to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential interactions with biological macromolecules.
Medicine:
- Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-4-amine, 2,3’-dimethyl- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl core can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Biphenyl: The parent compound without any substituents.
(1,1’-Biphenyl)-4-amine: Lacks the methyl groups.
2,3’-Dimethylbiphenyl: Lacks the amine group.
Uniqueness:
- The presence of both the amine and methyl groups in (1,1’-Biphenyl)-4-amine, 2,3’-dimethyl- provides unique chemical properties, such as increased hydrophobicity and the ability to form specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
73728-77-5 |
|---|---|
Fórmula molecular |
C14H15N |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
3-methyl-4-(3-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-4-3-5-12(8-10)14-7-6-13(15)9-11(14)2/h3-9H,15H2,1-2H3 |
Clave InChI |
WMYRUWPFTQXXSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





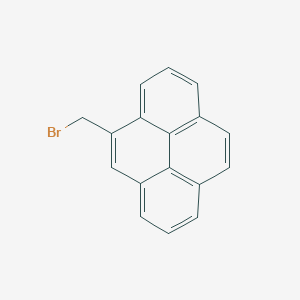
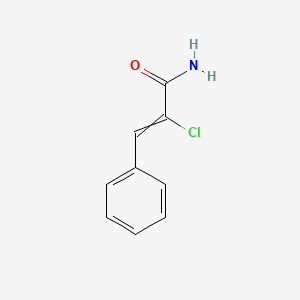
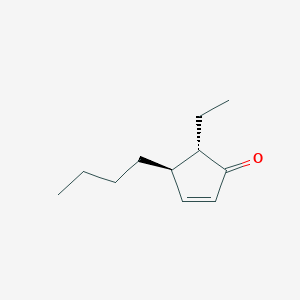
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)
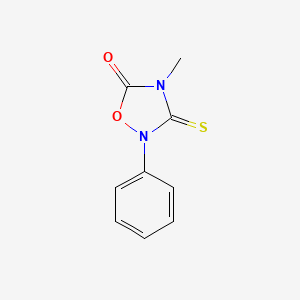
![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
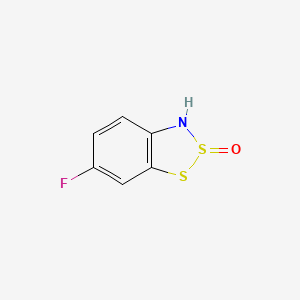
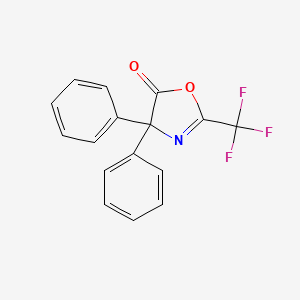
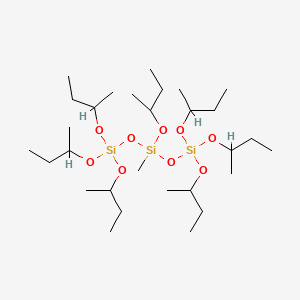
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)

